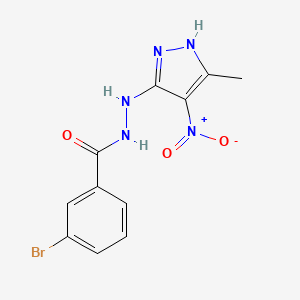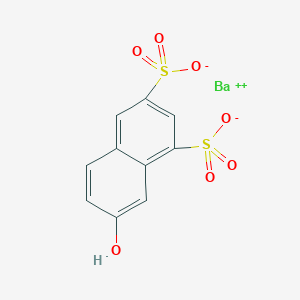![molecular formula C24H27N5O2S2 B12476315 N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12476315.png)
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a propanamide group
Preparation Methods
The synthesis of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiadiazole ring and the propanamide group. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents and conditions for these reactions include acidic or basic environments, and the use of solvents like methanol or acetonitrile.
Scientific Research Applications
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar compounds include:
- N-(2,5-Dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- N-(2,5-Dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide These compounds share structural similarities with N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiadiazole ring and the piperazine moiety, which may confer distinct biological activities .
Properties
Molecular Formula |
C24H27N5O2S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[5-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C24H27N5O2S2/c1-2-20(30)25-23-26-27-24(33-23)32-17-21(31)28-13-15-29(16-14-28)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,2,13-17H2,1H3,(H,25,26,30) |
InChI Key |
DGZPMZXHXWFFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B12476240.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12476247.png)
![4-(azepan-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12476254.png)
![propan-2-yl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12476256.png)

![2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12476260.png)
![3-methyl-4-(thiophen-3-yl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12476261.png)

![N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12476272.png)
![N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B12476276.png)
![5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12476280.png)
![4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12476303.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12476309.png)
